molecular formula C18H14F6N2O4S4 B14483830 1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] CAS No. 64437-67-8

1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]

Cat. No.: B14483830
CAS No.: 64437-67-8
M. Wt: 564.6 g/mol
InChI Key: PKLBQWQANOHVNJ-UHFFFAOYSA-N
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Description

1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] is a complex organic compound characterized by the presence of multiple functional groups, including nitro, trifluoromethyl, and ethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] typically involves multiple steps, starting with the preparation of the benzene ring substituted with nitro, trifluoromethyl, and ethylsulfanyl groups. One common method involves electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with nitro and trifluoromethyl groups under specific conditions . The ethylsulfanyl groups are then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives with nucleophiles replacing the ethylsulfanyl groups.

Scientific Research Applications

1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

64437-67-8

Molecular Formula

C18H14F6N2O4S4

Molecular Weight

564.6 g/mol

IUPAC Name

2-ethylsulfanyl-1-[[2-ethylsulfanyl-3-nitro-5-(trifluoromethyl)phenyl]disulfanyl]-3-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C18H14F6N2O4S4/c1-3-31-15-11(25(27)28)5-9(17(19,20)21)7-13(15)33-34-14-8-10(18(22,23)24)6-12(26(29)30)16(14)32-4-2/h5-8H,3-4H2,1-2H3

InChI Key

PKLBQWQANOHVNJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1SSC2=CC(=CC(=C2SCC)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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